3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide
Overview
Description
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic core with multiple functional groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with various electrophiles to form urea, carbamates, and carboxamides . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry
Mechanism of Action
The mechanism of action of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic core and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6-endo]dec-8-en-4-yl)acetic acid: Shares a similar tricyclic core but differs in the functional groups attached, leading to different reactivity and applications.
4-Isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A precursor in the synthesis of the target compound, with distinct reactivity and synthetic utility.
Uniqueness
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide is unique due to its combination of a tricyclic core and piperidinylbenzamide moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c22-19(25)14-6-7-15(23-8-2-1-3-9-23)16(11-14)24-20(26)17-12-4-5-13(10-12)18(17)21(24)27/h4-7,11-13,17-18H,1-3,8-10H2,(H2,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLHHNNDLKIJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.